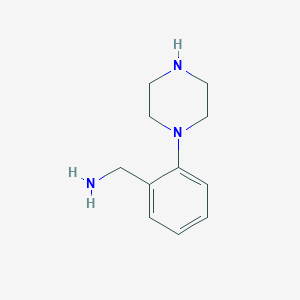

(2-(Piperazin-1-YL)phenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

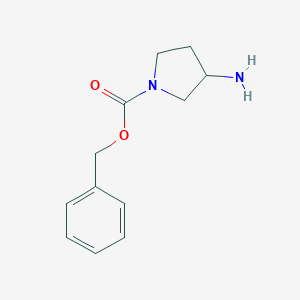

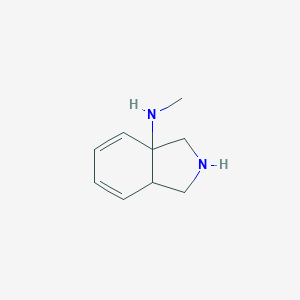

“(2-(Piperazin-1-YL)phenyl)methanamine” is a chemical compound with the CAS Number: 190017-89-1 . It has a molecular weight of 191.28 and its IUPAC name is [2- (1-piperazinyl)phenyl]methanamine .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “(2-(Piperazin-1-YL)phenyl)methanamine”, has been a subject of research . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “(2-(Piperazin-1-YL)phenyl)methanamine” is 1S/C11H17N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h1-4,13H,5-9,12H2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation in Medicinal Chemistry

Arylcycloalkylamines, including phenyl piperidines and piperazines, represent critical pharmacophoric groups in antipsychotic agents. Research has shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors. The exploration of pharmacophoric groups such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles highlights the composite structure's role in receptor selectivity and potency, indicating the chemical's relevance in designing drugs targeting dopamine receptors (Sikazwe et al., 2009).

Therapeutic Potential and Drug Design

Piperazine derivatives have significant therapeutic uses across various medical fields, including antipsychotic, antihistamine, and antidepressant applications. The slight modification in the piperazine nucleus can lead to significant differences in the medicinal potential of resulting molecules. This highlights the flexibility of piperazine as a building block in drug discovery, encouraging further exploration for new therapeutic agents (Rathi et al., 2016).

Role in Targeting Dopamine Receptors

The structure-activity relationship (SAR) of dopamine D2 receptor ligands is crucial for treating neuropsychiatric disorders. Piperazine derivatives, such as 1-substituted piperazine moieties, are pivotal for high D2 receptor affinity, essential in developing treatments for schizophrenia, Parkinson's disease, and depression. This emphasizes the importance of specific structural features, like the length of the linker and the nature of the lipophilic fragment, for D2R affinity (Jůza et al., 2022).

Enhancement of Drug Bioavailability

Piperine, a compound found in black pepper, is noted for its ability to enhance the bioavailability of various drugs and phytochemicals. This is attributed to its effect on the metabolism and absorption processes, indicating potential for piperine to be used in formulating drugs to improve their efficacy and absorption rates (Srinivasan, 2007).

Antimycobacterial Properties

Piperazine's versatility as a medicinal scaffold is further evidenced by its role in combating Mycobacterium tuberculosis. Compounds featuring piperazine as a core structure have shown potent activity against both drug-susceptible and drug-resistant strains of TB, underscoring its potential for developing new anti-TB agents (Girase et al., 2020).

Eigenschaften

IUPAC Name |

(2-piperazin-1-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h1-4,13H,5-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAJJQBDGFSQLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452992 |

Source

|

| Record name | [2-(piperazin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Piperazin-1-YL)phenyl)methanamine | |

CAS RN |

190017-89-1 |

Source

|

| Record name | [2-(piperazin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)

![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)

![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)

![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)